3-(5-Methylfuran-2-yl)prop-2-en-1-amine
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Overview
Description
3-(5-Methylfuran-2-yl)prop-2-en-1-amine is an organic compound with the molecular formula C8H11NO It is a derivative of furan, a heterocyclic aromatic organic compound, and contains an amine group attached to a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of 5-methylfuran-2-carbaldehyde with propenylamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylfuran-2-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce various amines or alcohols .
Scientific Research Applications
3-(5-Methylfuran-2-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Methylfuran-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antinociceptive effects are believed to be associated with the inhibition of capsaicin-sensitive fibers and the glutamatergic system. Additionally, the compound may attenuate the production and release of nitric oxide (NO) and various pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one: This compound shares a similar structure but contains additional methoxy groups, which may influence its biological activity.
2-Propen-1-amine, 3-(5-methyl-2-furanyl)-: Another related compound with slight structural variations.
Uniqueness
3-(5-Methylfuran-2-yl)prop-2-en-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C8H11NO/c1-7-4-5-8(10-7)3-2-6-9/h2-5H,6,9H2,1H3/b3-2+ |
InChI Key |
PRPSCECDQPJCDY-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/CN |
Canonical SMILES |
CC1=CC=C(O1)C=CCN |
Origin of Product |
United States |
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